6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
CAS No.: 105807-84-9
Cat. No.: VC20745516
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
![6-Amino-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one - 105807-84-9](/images/no_structure.jpg)
CAS No. | 105807-84-9 |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 6-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13) |
Standard InChI Key | SZYICLSWZHMIFL-UHFFFAOYSA-N |
SMILES | CC1(C(=O)NC2=C(O1)C=CC(=C2)N)C |
Canonical SMILES | CC1(C(=O)NC2=C(O1)C=CC(=C2)N)C |
Physical and Chemical Properties
6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one possesses specific physicochemical properties that define its behavior and applications in various fields. This heterocyclic compound is characterized by a unique molecular structure that contributes to its chemical reactivity and potential biological activities.
The compound features a benzoxazine core structure with several distinct functional groups and structural elements. These include an amino group positioned at the 6-position of the benzene ring, two methyl groups attached to the 2-position creating a quaternary carbon center, and a carbonyl group at the 3-position. This arrangement of functional groups contributes to the compound's reactivity profile and influences its interaction with biological systems.
Below is a comprehensive table summarizing the key physical and chemical properties of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one:
Property | Value |
---|---|
CAS Number | 105807-84-9 |
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 6-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
Standard InChI | InChI=1S/C10H12N2O2/c1-10(2)9(13)12-7-5-6(11)3-4-8(7)14-10/h3-5H,11H2,1-2H3,(H,12,13) |
Standard InChIKey | SZYICLSWZHMIFL-UHFFFAOYSA-N |
SMILES | CC1(C(=O)NC2=C(O1)C=CC(=C2)N)C |
Density | 1.197 g/cm³ |
Boiling Point | 396.859°C at 760 mmHg |
Flash Point | 193.813°C |
LogP | 2.09750 |
PSA | 64.35000 |
The compound exhibits moderate lipophilicity as indicated by its LogP value of 2.09750, which suggests a balanced distribution between aqueous and lipid phases. This property may influence its absorption, distribution, and biological activity profiles when considered for potential therapeutic applications. The relatively high boiling and flash points indicate thermal stability under standard laboratory conditions, which can be advantageous for various synthesis and application scenarios .
Structural Characteristics
The structural architecture of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one plays a crucial role in determining its chemical behavior and potential applications. The compound features a benzoxazine ring system, which consists of a benzene ring fused with a 1,4-oxazine heterocycle.
The presence of the amino group at the 6-position of the benzene ring imparts nucleophilic properties to the molecule, making it reactive toward electrophilic reagents. This functional group can participate in various chemical transformations, including acylation, alkylation, and condensation reactions. Additionally, the amino group can form hydrogen bonds with biological targets, potentially contributing to the compound's biological activities.
The geminal dimethyl substitution at the 2-position creates a quaternary carbon center that introduces steric hindrance and influences the molecule's three-dimensional conformation. This structural feature contributes to the compound's stability and affects its reactivity patterns. The dimethyl groups also provide hydrophobic character to this region of the molecule, which may influence its interaction with lipophilic binding sites in biological systems.
Chemical Reactions and Reactivity
6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one demonstrates diverse chemical reactivity, primarily due to its functional groups and heterocyclic structure. Understanding these reactions is essential for exploring the compound's potential applications and developing novel derivatives with enhanced properties.
The amino group at the 6-position represents a primary site for chemical modifications. This functional group can undergo various transformations, including:
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Acylation reactions with acid chlorides or anhydrides to form amide derivatives
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Alkylation reactions with alkyl halides to produce secondary or tertiary amines
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Diazotization with nitrous acid to form diazonium salts, which can be further transformed into halides, nitriles, or phenols
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Condensation reactions with aldehydes or ketones to yield imines or Schiff bases
The carbonyl group at the 3-position represents another reactive site, capable of participating in:
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Nucleophilic addition reactions
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Reduction to form hydroxyl derivatives
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Condensation reactions with hydrazines or hydroxylamines
The benzoxazine ring system may undergo ring-opening reactions under specific conditions, particularly in acidic or basic environments. These transformations can lead to the formation of new heterocyclic systems or functionalized derivatives that may possess distinct chemical and biological properties.
Applications in Research and Industry
Medicinal Chemistry
6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one has emerged as a compound of interest in medicinal chemistry due to its potential biological activities and structural features that make it amenable to further modifications. Research indicates that this compound and its derivatives may exhibit antimicrobial and anti-inflammatory effects, suggesting potential therapeutic applications in these areas.
The compound's heterocyclic structure provides a valuable scaffold for the development of bioactive molecules. The presence of the amino group offers a convenient site for introducing additional functional groups, allowing for the creation of a library of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties.
Structure-activity relationship studies involving this compound and its derivatives can provide valuable insights into the molecular features required for specific biological activities. Such knowledge contributes to the rational design of novel therapeutic agents targeting various diseases and conditions.
Material Science
In the field of material science, 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one has potential applications in the development of advanced polymers and other materials with specific thermal or mechanical properties. The compound's unique structural characteristics make it suitable for incorporation into polymer matrices to enhance their performance characteristics.
Benzoxazine-based polymers have gained attention in various industries due to their excellent thermal stability, mechanical strength, and flame-retardant properties. These materials find applications in aerospace, electronics, and other sectors where high-performance materials are required.
The amino functionality in 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one provides a reactive site for further modifications, allowing for the fine-tuning of material properties to meet specific requirements. This versatility makes the compound valuable in the development of specialized materials for targeted applications.
Biological Activities
The biological profile of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one has attracted significant interest in pharmaceutical research due to its potential therapeutic applications. Research suggests that this compound and structurally related derivatives may exhibit several biological activities that could be harnessed for medicinal purposes.
Studies indicate that compounds similar to 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one may demonstrate antimicrobial properties, suggesting potential applications in combating bacterial infections. Additionally, the compound has been investigated for its possible anti-inflammatory effects, which could be valuable in developing treatments for inflammatory conditions.
The mechanism of action underlying these biological activities may involve interactions with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Furthermore, the benzoxazine ring may interact with hydrophobic binding pockets in target proteins, contributing to the compound's biological activities.
Comparison with Related Compounds
To fully understand the significance of 6-Amino-2,2-dimethyl-2H-benzo[B]oxazin-3(4H)-one, it is valuable to compare it with structurally related compounds. Such comparisons provide insights into the influence of specific structural features on chemical reactivity, physical properties, and biological activities.
Closely related compounds include those with variations in the position of the amino group, different substituents at the 2-position, or modifications to the heterocyclic core. For instance, 7-Amino-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one represents an isomeric form with the amino group at the 7-position instead of the 6-position. This structural difference can significantly affect the compound's properties and biological activities .
Compounds lacking the dimethyl substitution at the 2-position may exhibit different chemical reactivity patterns and stability profiles. The absence of these methyl groups would remove the quaternary carbon center, potentially leading to increased flexibility in the molecular structure and altered interaction patterns with biological targets.
Benzoxazine derivatives with different functional groups replacing the amino substituent, such as nitro, halogen, or alkoxy groups, represent another class of related compounds. These structural modifications can dramatically influence the compound's electronic properties, lipophilicity, and biological activities .
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